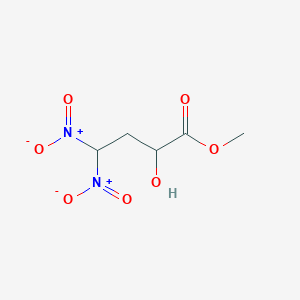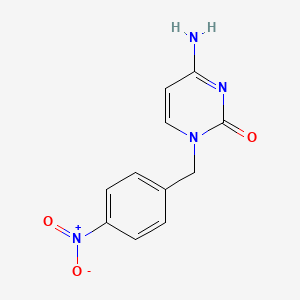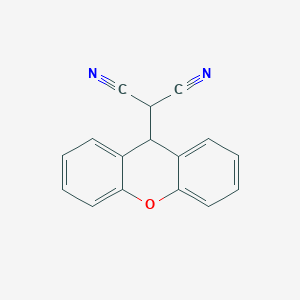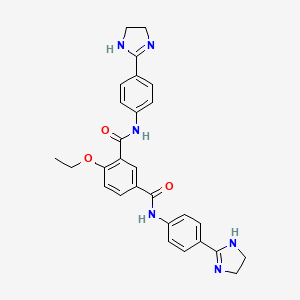
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is an organic compound with the molecular formula C5H7N2O6 This compound is a derivative of butanoic acid, where the hydrogen atoms at the 2nd and 4th positions are replaced by hydroxy and dinitro groups, respectively, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester typically involves the nitration of 2-hydroxybutanoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 4th position. The resulting dinitro compound is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, can further purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 2-oxo-4,4-dinitrobutanoic acid.
Reduction: 2-hydroxy-4,4-diaminobutanoic acid, methyl ester.
Substitution: 2-hydroxy-4,4-dinitrobutanoic acid.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-hydroxy-, methyl ester: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: Contains an additional methyl group at the 2nd position, altering its steric and electronic properties.
2-Hydroxy-4-(methylthio)-butanoic acid: Contains a methylthio group instead of nitro groups, leading to different chemical reactivity and biological activity.
Uniqueness
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is unique due to the presence of both hydroxy and dinitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5857-64-7 |
|---|---|
Fórmula molecular |
C5H8N2O7 |
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4,4-dinitrobutanoate |
InChI |
InChI=1S/C5H8N2O7/c1-14-5(9)3(8)2-4(6(10)11)7(12)13/h3-4,8H,2H2,1H3 |
Clave InChI |
HOOREUUOECCGTA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC([N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)

![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)

![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
